3,5,7-Trimethyl(1,2,4)triazolo(4,3-a)pyridine
CAS No.: 4919-15-7
Cat. No.: VC17559703
Molecular Formula: C9H11N3
Molecular Weight: 161.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4919-15-7 |
|---|---|
| Molecular Formula | C9H11N3 |
| Molecular Weight | 161.20 g/mol |
| IUPAC Name | 3,5,7-trimethyl-[1,2,4]triazolo[4,3-a]pyridine |
| Standard InChI | InChI=1S/C9H11N3/c1-6-4-7(2)12-8(3)10-11-9(12)5-6/h4-5H,1-3H3 |
| Standard InChI Key | RIZPENAJJCPFAG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=NN=C(N2C(=C1)C)C |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Substituent Effects
The compound’s fused triazolo-pyridine system consists of a five-membered 1,2,4-triazole ring annulated to a six-membered pyridine ring. The methyl groups at positions 3, 5, and 7 introduce steric and electronic modifications:
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3-Methyl group: Adjacent to the triazole N2 atom, this substituent may hinder electrophilic substitution at the adjacent carbon.
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5- and 7-Methyl groups: Positioned on the pyridine ring, these groups enhance electron density at the α-positions, potentially directing reactivity toward nucleophilic attacks .
Table 1: Calculated Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₂N₄ |
| Molecular Weight | 176.22 g/mol |
| Density (Predicted) | 1.32 g/cm³ |
| LogP (Octanol-Water) | 1.85 |
| Polar Surface Area | 48.2 Ų |
Derived from structural analogs .
Spectroscopic Signatures
Theoretical and experimental data from related triazolo-pyridines suggest characteristic spectral features:
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¹H NMR: Methyl protons resonate between δ 2.1–2.5 ppm, while aromatic protons appear as singlet(s) near δ 7.8–8.2 ppm due to diamagnetic anisotropy from the triazole ring .
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IR Spectroscopy: Stretching vibrations for C=N (1600–1650 cm⁻¹) and C-H (2850–2950 cm⁻¹) are prominent .
Synthetic Methodologies
Cyclization of Thiosemicarbazides
A common route to triazolo-pyridines involves treating pyridine thiosemicarbazides with cyclizing agents like dicyclohexylcarbodiimide (DCC). For example:
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Intermediate Formation: 6-Hydrazinylpyridine derivatives react with methyl isothiocyanate to form thiosemicarbazides.
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Cyclization: DCC promotes intramolecular cyclization, yielding the triazolo-pyridine core .
Example Reaction Scheme:
Multicomponent Approaches
Adapting the Groebke–Blackburn–Bienaymé (GBB) reaction could enable one-pot synthesis:
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Components: Substituted amidines, aldehydes, and isonitriles.
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Mechanism: Condensation followed by cyclization forms the fused triazole ring .
Limitations: Steric bulk from methyl groups may necessitate optimized conditions (e.g., elevated temperatures or catalytic additives) .
Reactivity and Stability
Hydrolytic Stability
Triazolo-pyridines exhibit pH-dependent stability:
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Acidic Conditions (5 M HCl): Rapid hydrolysis via ring-opening at the triazole N1–C2 bond, yielding 5-methylpyridine-2-carboxamide derivatives .
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Neutral/Aqueous Conditions: Slow degradation over days, suggesting moderate stability for storage .
Nucleophilic and Electrophilic Reactions
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Nucleophilic Attack: Methanol or ethanol cleave the triazole ring under acidic catalysis, producing substituted pyridine-amidine adducts .
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Electrophilic Substitution: Methyl groups deactivate the pyridine ring, limiting reactions like nitration or sulfonation to harsh conditions .
| Target | Binding Affinity (kcal/mol) | Potential Application |
|---|---|---|
| COX-2 | −9.2 | Anti-inflammatory |
| DNA Gyrase | −8.7 | Antibacterial |
| Acetylcholinesterase | −7.9 | Neuroprotective |
Data extrapolated from analogous compounds .
Industrial and Research Applications
Pharmaceutical Development
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Lead Optimization: The methyl groups serve as handles for derivatization to enhance pharmacokinetic properties.
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Prodrug Design: Hydrolytic instability under acidic conditions could be leveraged for targeted drug release in the gastrointestinal tract .
Materials Science
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Ligand Design: The triazole nitrogen atoms coordinate to transition metals (e.g., Cu²⁺, Fe³⁺), enabling applications in catalysis or sensors .
Comparative Analysis with Related Compounds
Table 3: Structural and Functional Analogues
Challenges and Future Directions
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Synthetic Scalability: Current methods suffer from moderate yields (30–50%); flow chemistry or microwave-assisted synthesis could improve efficiency.
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Toxicity Profiling: In vivo studies are needed to assess hepatotoxicity and genotoxicity risks.
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Computational Modeling: Machine learning could predict novel derivatives with optimized bioactivity and stability .
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